![molecular formula C19H17NO2S B336187 N-[(furan-2-yl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B336187.png)
N-[(furan-2-yl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(furan-2-yl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide: is an organic compound that features a furan ring, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(furan-2-yl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 2-furylmethylamine with 2-phenyl-2-(phenylsulfanyl)acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is stirred at a low temperature, often around 0°C to 5°C, to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(furan-2-yl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: N-[(furan-2-yl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine: The compound’s potential medicinal properties are of interest in the development of new pharmaceuticals. Its ability to interact with biological targets could lead to the discovery of novel drugs for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications range from the manufacture of polymers to the development of new coatings and adhesives.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
- N-(4-(((5-nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide
- N-(4-(((5-methyl-2-furyl)thio)phenyl)acetamide
- N-(4-(5-formyl-2-furyl)phenyl)acetamide
Comparison: N-[(furan-2-yl)methyl]-2-phenyl-2-(phenylsulfanyl)acetamide stands out due to its unique combination of a furan ring, phenyl group, and phenylsulfanyl group. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or bioactivity, depending on the specific context of its use.
Properties
Molecular Formula |
C19H17NO2S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C19H17NO2S/c21-19(20-14-16-10-7-13-22-16)18(15-8-3-1-4-9-15)23-17-11-5-2-6-12-17/h1-13,18H,14H2,(H,20,21) |
InChI Key |
PSPZLHVPXKCSTO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CC=CO2)SC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CC=CO2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


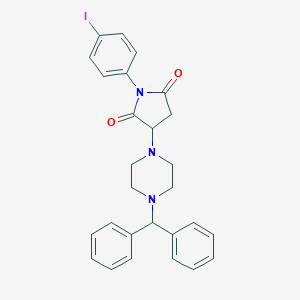
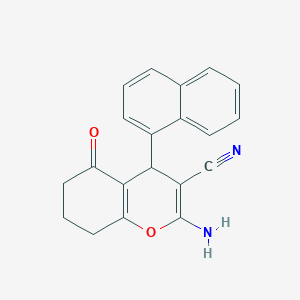
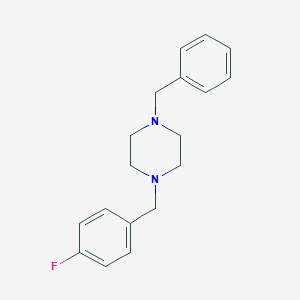
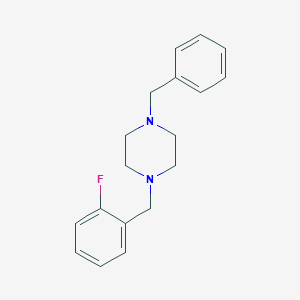
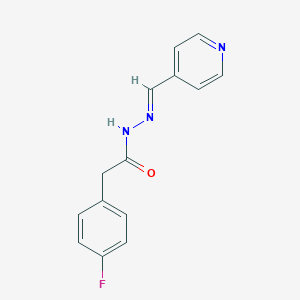
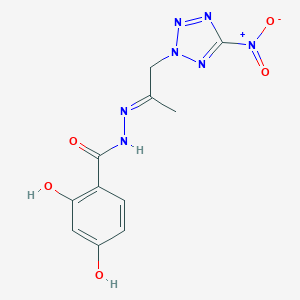
![5-Amino-7-(5-methyl-2-furyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B336118.png)
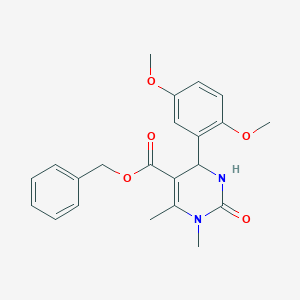
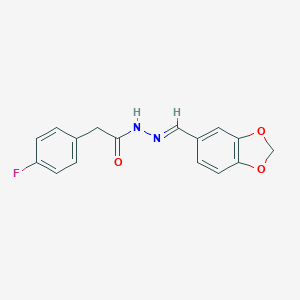
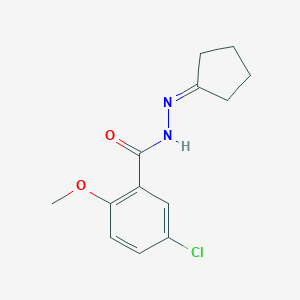
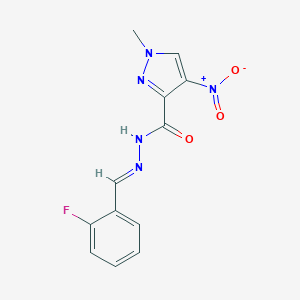
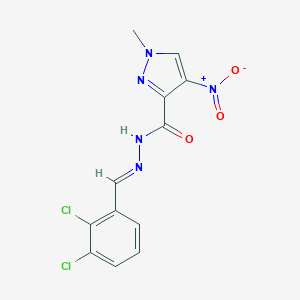
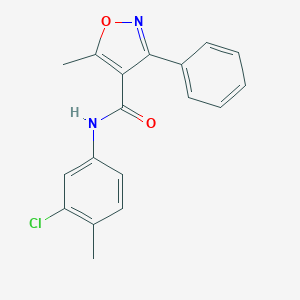
![Methyl 6'-amino-6-bromo-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B336129.png)
